Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid is a compound of significant interest in organic chemistry It features a unique indene structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of amino acids or their derivatives. For instance, the cyclization of 2-aminocinnamic acid derivatives under acidic conditions can yield the desired indene structure .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of indene derivatives. This process can be optimized for higher yields and purity by adjusting parameters like temperature, pressure, and catalyst type .
Chemical Reactions Analysis
Types of Reactions
Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indene-2-carboxylic acid, while reduction can produce more saturated indane derivatives .
Scientific Research Applications
Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and ligands for catalysis.
Biology: This compound is used in the study of enzyme mechanisms and as a precursor for bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The indene structure allows for strong interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene structure but differs in the position and nature of the functional groups.
Cis-1-amino-2-indanol: Another related compound, used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for versatile reactivity and the formation of diverse derivatives, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m0/s1 |
InChI Key |
DNDUYUYIRYKACW-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)C(=O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)C(=O)O |
Origin of Product |
United States |
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